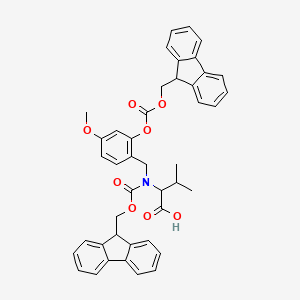![molecular formula C21H22N4O6 B12506339 benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)
benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used as a colorimetric substrate for prolyl endopeptidase, an enzyme that cleaves peptides at internal proline residues . This compound is particularly valuable in biochemical assays due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantified by colorimetric detection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-PNA involves the coupling of Carbobenzoxy-glycine (Z-Gly) with L-proline (Pro) and p-nitroaniline (PNA). The reaction typically employs a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods
Industrial production of Z-Gly-Pro-PNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-Pro-PNA primarily undergoes enzymatic hydrolysis. The prolyl endopeptidase cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
Reagents: Prolyl endopeptidase, buffer solutions (e.g., phosphate-buffered saline)
Conditions: Optimal pH for enzymatic activity is around 7.2, and the reaction is typically carried out at 37°C.
Major Products
The major product formed from the enzymatic hydrolysis of Z-Gly-Pro-PNA is p-nitroaniline, which is quantified to measure the activity of prolyl endopeptidase .
Wissenschaftliche Forschungsanwendungen
Z-Gly-Pro-PNA is extensively used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of prolyl endopeptidase and other proteolytic enzymes.
Medicine: It is used in assays to investigate enzyme deficiencies and related disorders.
Food Industry: The compound is utilized in the analysis of gluten-degrading enzymes, which are important for celiac disease research.
Pharmaceuticals: It aids in the development of enzyme inhibitors for therapeutic purposes.
Wirkmechanismus
Z-Gly-Pro-PNA acts as a substrate for prolyl endopeptidase. The enzyme recognizes the proline residue and cleaves the peptide bond, releasing p-nitroaniline. This reaction is specific to the enzyme’s active site, which involves a catalytic triad of serine, aspartate, and histidine residues . The released p-nitroaniline can be measured spectrophotometrically, providing a quantitative assessment of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Pro-PNA: Another chromogenic substrate for prolyl endopeptidase, but with a different peptide sequence.
Gly-Pro-PNA: A simpler substrate lacking the carbobenzoxy group, used for similar enzymatic studies.
Uniqueness
Z-Gly-Pro-PNA is unique due to its high specificity and sensitivity as a substrate for prolyl endopeptidase. The presence of the carbobenzoxy group enhances its stability and makes it a preferred choice for detailed enzymatic studies .
Eigenschaften
IUPAC Name |
benzyl N-[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c26-19(13-22-21(28)31-14-15-5-2-1-3-6-15)24-12-4-7-18(24)20(27)23-16-8-10-17(11-9-16)25(29)30/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,28)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSFKPOIVELPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B12506265.png)

![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)




![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)

![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)
